molecular formula C16H16N4OS B11192153 2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11192153
M. Wt: 312.4 g/mol
InChI Key: FGWNSAWYOJQWAA-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with substituted benzaldehydes and dimedone under microwave irradiation can yield the desired triazoloquinazoline derivatives . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PCAF bromodomain, which is involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methylsulfanyl group, in particular, contributes to its antioxidant properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-methylsulfanyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H16N4OS/c1-22-16-18-15-17-11-8-5-9-12(21)13(11)14(20(15)19-16)10-6-3-2-4-7-10/h2-4,6-7,14H,5,8-9H2,1H3,(H,17,18,19)

InChI Key

FGWNSAWYOJQWAA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4

Origin of Product

United States

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